Methylarsonic acid

Catalog No.
S535183
CAS No.
124-58-3
M.F
CH3AsO(OH)2
CH5AsO3
CH5AsO3
M. Wt
139.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylarsonic acid

CAS Number

124-58-3

Product Name

Methylarsonic acid

IUPAC Name

methylarsonic acid

Molecular Formula

CH3AsO(OH)2
CH5AsO3
CH5AsO3

Molecular Weight

139.97 g/mol

InChI

InChI=1S/CH5AsO3/c1-2(3,4)5/h1H3,(H2,3,4,5)

InChI Key

QYPPRTNMGCREIM-UHFFFAOYSA-N

SMILES

C[As](=O)(O)O

Solubility

1.83 M
Soluble in ethanol
In water, 2.56X10+5 mg/l @ 20 °C.
Solubility in water: very good

Synonyms

disodium methanearsonate, methanearsonic acid, methylarsonate, methylarsonic acid, methylarsonous acid, monomethylarsonic acid, monomethylarsonic acid, ammonium, iron (3+) salt, monomethylarsonic acid, calcium salt (2:1), monomethylarsonic acid, dimercury (1+) salt, monomethylarsonic acid, dipotassium salt, monomethylarsonic acid, disodium salt, monomethylarsonic acid, iron (2+) salt (3:2), monomethylarsonic acid, iron salt, monomethylarsonic acid, monoammonium salt, monomethylarsonic acid, monocalcium salt, monomethylarsonic acid, monosodium salt, monomethylarsonic acid, zinc salt, monosodium methanearsonate, MSMA, sodium methanearsonate

Canonical SMILES

C[As](=O)(O)O

Description

The exact mass of the compound Methylarsonic acid is 139.95 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.83 msoluble in ethanolin water, 2.56x10+5 mg/l @ 20 °c.solubility in water: very good. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals - Supplementary Records. It belongs to the ontological category of one-carbon compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Understanding Arsenic Biotransformation

[1] Arsenicals—Advances in Research and Application: 2012 Edition Books Google Scholar:

Environmental Monitoring

Due to its prevalence in the environment, MMA can be used as a marker for overall arsenic contamination. By measuring MMA levels in water, soil, or sediment samples, researchers can assess the extent and distribution of arsenic pollution [2].

[2] Pesticides—Advances in Research and Application: 2012 Edition Books Google Scholar:

Microbial Studies

MMA can serve as a substrate for certain bacteria that have developed mechanisms to utilize arsenic for growth. Studying these bacteria helps researchers understand arsenic cycling in the environment and explore potential bioremediation applications for arsenic-contaminated sites [3].

[3] Advances in Gram-Negative Oxygenic Photosynthetic Bacteria Books Google Scholar:

Methylarsonic acid, also known as methanearsonic acid, is an organoarsenic compound with the chemical formula CH5AsO3\text{CH}_5\text{AsO}_3. It appears as a colorless, water-soluble solid and is classified as a medium strong acid in aqueous solution. Methylarsonic acid is notable for its role as a metabolite of inorganic arsenic compounds and has been utilized in various agricultural applications, particularly in herbicides and fungicides for crops like cotton and rice .

MMA is considered moderately toxic and can cause health problems if ingested, inhaled, or absorbed through the skin. Symptoms of exposure can include nausea, vomiting, diarrhea, and skin irritation [].

Acute toxicity:

  • Oral LD₅₀ (rat): 2200 mg/kg []
Chronic exposure

Long-term exposure to MMA may be associated with an increased risk of cancer and other health problems [].

Methylarsonic acid undergoes several chemical transformations, especially near physiological pH, where it can dissociate into its conjugate bases, known as methylarsonates. The primary reaction for synthesizing methylarsonic acid involves the alkylation of arsenous acid with methyl iodide, a process historically referred to as the Meyer reaction:

As OH 3+CH3I+NaOHCH3AsO OH 2+NaI+H2O\text{As OH }_3+\text{CH}_3\text{I}+\text{NaOH}\rightarrow \text{CH}_3\text{AsO OH }_2+\text{NaI}+\text{H}_2\text{O}

This reaction is significant as it illustrates the oxidation of arsenic from the +3 to the +5 oxidation state . Additionally, methylarsonic acid can interact with reducing agents to produce various methylated arsenic compounds.

Methylarsonic acid exhibits notable biological activity, including the potential to induce DNA damage in human cells. This compound is involved in the biomethylation process of arsenic, where trivalent arsenic compounds are methylated to form methanearsonates. The methyl donor in this process is typically S-adenosylmethionine. The resulting methanearsonates can further be converted into other organoarsenic compounds through additional methylation and reduction steps .

The primary synthesis method for methylarsonic acid is through the Meyer reaction, which involves the reaction of arsenous acid with methyl iodide in the presence of sodium hydroxide. This method effectively converts inorganic arsenic into its methylated form. Additionally, biological synthesis can occur via microbial processes that methylate inorganic arsenic species under anaerobic conditions .

Research into the interactions of methylarsonic acid with biological systems has revealed its capacity to induce oxidative stress and DNA damage. Studies have shown that it can interact with various cellular components, leading to potential toxic effects. The transformation of methylarsonic acid into other organoarsenic compounds within biological systems raises concerns about its environmental persistence and bioaccumulation potential .

Methylarsonic acid shares structural similarities with other organoarsenic compounds. Below are some notable comparisons:

Compound NameFormulaUnique Characteristics
Dimethylarsinic acidC2H7AsO2\text{C}_2\text{H}_7\text{AsO}_2Commonly used as a herbicide; known as cacodylic acid.
Arsenous acidAs OH 3\text{As OH }_3A precursor to methylarsonic acid; less stable than organoarsenic acids.
TrimethylarsineC3H9As\text{C}_3\text{H}_9\text{As}A gaseous compound produced by microbial action; highly toxic.
Arsenic trioxideAs2O3\text{As}_2\text{O}_3An inorganic form of arsenic; used in various industrial applications but highly toxic.

Methylarsonic acid's uniqueness lies in its specific methylation state and its application in agriculture while also being a significant metabolite of arsenic compounds . Its role in biological systems further distinguishes it from other similar compounds due to its potential health impacts and environmental persistence.

Meyer Reaction Mechanisms and Stoichiometric Considerations

The Meyer reaction constitutes the fundamental synthetic pathway for methylarsonic acid production and represents one of the most historically significant organometallic transformations in arsenic chemistry [1]. This reaction involves the direct alkylation of arsenous acid with methyl iodide in the presence of sodium hydroxide, following the stoichiometric relationship:

As(OH)₃ + CH₃I + NaOH → CH₃AsO(OH)₂ + NaI + H₂O

The reaction exhibits remarkable synthetic efficiency, achieving theoretical mass conversion rates of approximately 45.5% based on the combined molecular weights of reactants [1] [2]. The mechanistic pathway involves initial coordination of the methyl cation from methyl iodide to the arsenic center, followed by simultaneous oxidation of arsenic from the +3 to +5 oxidation state [1] .

ReactantChemical FormulaMolar Mass (g/mol)Stoichiometric CoefficientRole in Reaction
Arsenous acidAs(OH)₃125.941Arsenic source
Methyl iodideCH₃I141.941Methylating agent
Sodium hydroxideNaOH40.001Base catalyst
ProductChemical FormulaMolar Mass (g/mol)Stoichiometric CoefficientProduct Type
Methylarsonic acidCH₃AsO(OH)₂139.971Primary organic product
Sodium iodideNaI149.891Salt byproduct
WaterH₂O18.021Water byproduct

Thermodynamic analysis of the Meyer reaction reveals favorable energetics under standard conditions. The reaction exhibits a standard Gibbs energy change of approximately -42.3 kJ/mol, indicating spontaneous progression under ambient conditions [2]. Temperature optimization studies demonstrate optimal conversion rates between 25-80°C, with higher temperatures promoting faster kinetics but potentially reducing selectivity [4].

The reaction mechanism proceeds through several discrete steps. Initial nucleophilic attack by the arsenic lone pair on the electrophilic methyl carbon of methyl iodide forms a transient pentavalent arsenic intermediate [5]. Subsequent electron reorganization leads to the formation of the carbon-arsenic bond while simultaneously oxidizing the arsenic center from As(III) to As(V) [1] . The hydroxide ion facilitates proton abstraction and provides the necessary basic environment for optimal reaction conditions.

Kinetic considerations reveal that the Meyer reaction follows second-order kinetics, with rate constants typically ranging from 2.1 × 10⁻³ to 8.7 × 10⁻³ M⁻¹s⁻¹ depending on temperature and solvent conditions [2]. The activation energy for the transformation has been calculated at approximately 67.4 kJ/mol, consistent with a concerted nucleophilic substitution mechanism [2].

Biosynthetic Routes in Microbial Systems

Microbial biosynthesis of methylarsonic acid represents a fundamentally different approach compared to chemical synthesis, utilizing sophisticated enzymatic machinery developed through evolutionary processes [6] [7]. These biological pathways demonstrate remarkable specificity and efficiency, often operating under mild physiological conditions.

Pathway TypePrimary Enzyme/MechanismSubstrateProductCofactor/DonorRepresentative OrganismsBiological Function
Arsenic methyltransferaseAS3MT (EC 2.1.1.137)Inorganic arsenite (As³⁺)Methylarsonic acid (MAs⁵⁺)S-adenosylmethionineHuman liver, bacteriaDetoxification
Microbial reductionArsenate reductaseMethylarsonic acid (MAs⁵⁺)Methylarsonous acid (MAs³⁺)NADH/FADH₂Burkholderia speciesHerbicide degradation
Microbial demethylationArsI C-As lyaseMethylarsonous acid (MAs³⁺)Inorganic arsenite (As³⁺)Fe²⁺, α-ketoglutarateStreptomyces speciesDemethylation

The primary biosynthetic pathway involves arsenic methyltransferase (AS3MT), a crucial enzyme responsible for the biotransformation of inorganic arsenic species [8] [9]. This enzyme catalyzes the transfer of methyl groups from S-adenosylmethionine to arsenic, producing methylarsonic acid as the initial methylation product [5] [10]. The enzyme demonstrates remarkable substrate specificity, preferentially binding arsenic-glutathione complexes over free inorganic arsenic [5] [11].

Enzymatic mechanism studies reveal that AS3MT operates through a sophisticated catalytic cycle involving multiple cysteine residues [5]. The conserved cysteine residues Cys156 and Cys206 form the arsenic binding site, while Cys32 and Cys61 participate in electron transfer processes [5]. The methyl group from S-adenosylmethionine attacks the arsenic center, forming a transient pentavalent intermediate that subsequently undergoes reduction to maintain the catalytic cycle [5].

Microbial communities demonstrate complex arsenic biogeochemical cycling involving multiple bacterial species [12] [6]. Burkholderia species exhibit the capability to reduce methylarsonic acid to methylarsonous acid, while Streptomyces species can demethylate methylarsonous acid back to inorganic arsenite [12] [6]. This sequential reduction and demethylation represents a novel pathway for methylarsenical herbicide degradation in soil environments [6].

The biosynthetic efficiency of microbial systems often exceeds chemical synthesis methods in terms of selectivity and environmental impact [7] [13]. Microbial methylation processes typically achieve conversion rates of 60-90% under optimal growth conditions, with minimal byproduct formation [13] [14]. These systems operate at physiological temperatures (25-37°C) and neutral pH conditions, contrasting favorably with the more demanding conditions required for chemical synthesis [9].

Metabolic engineering approaches have been developed to enhance microbial production of methylarsonic acid [10] [15]. Overexpression of AS3MT in bacterial hosts, combined with optimized culture conditions, can achieve methylarsonic acid production rates exceeding 0.5 mmol/L/hour [15]. These biotechnological approaches offer promising alternatives to traditional chemical synthesis for specialized applications requiring high purity or isotopically labeled compounds [8].

Large-Scale Manufacturing Processes and Purification Techniques

Industrial-scale production of methylarsonic acid requires sophisticated process engineering to ensure consistent quality, economic viability, and environmental compliance [4] . Modern manufacturing approaches have evolved significantly from laboratory-scale Meyer reactions to integrated continuous processes capable of producing metric tons of product annually.

Production MethodScaleStarting MaterialsTemperature (°C)Pressure (atm)Typical Yield (%)AdvantagesLimitations
Meyer Reaction (Classical)Laboratory to pilotAs(OH)₃, CH₃I, NaOH25-80170-85Simple, well-establishedToxic CH₃I
Modified Meyer ProcessIndustrial scaleAs₂O₃, CH₃Cl, Na₂AsO₃60-1201-580-90Higher yield, scalableElevated conditions
Alternative AlkylationResearch scaleAs compounds, CH₃XVariable1-1060-80Alternative reagentsLimited studies

Process optimization for large-scale production focuses on several critical parameters including reactor design, heat management, and byproduct recovery [4] . Continuous stirred-tank reactors (CSTR) have proven most effective for methylarsonic acid synthesis, providing optimal mixing and temperature control while facilitating continuous operation [4]. The implementation of advanced process control systems enables real-time monitoring of reaction parameters, ensuring consistent product quality and yield optimization.

Alternative synthetic routes have been developed to address limitations of the classical Meyer reaction, particularly regarding the use of toxic methyl iodide [4] [17]. The modified Meyer process utilizes methyl chloride under elevated pressure conditions, achieving improved yields of 80-90% while reducing environmental concerns associated with iodide-containing reagents [4]. This approach requires specialized high-pressure equipment but offers significant advantages for large-scale production.

Purification methodologies represent a critical aspect of industrial methylarsonic acid production, directly impacting product quality and economic viability [18] [19]. Multiple purification strategies have been developed and optimized for different production scales and purity requirements.

Purification MethodPrincipleTypical Purity (%)Recovery Yield (%)Scale ApplicabilityAdvantagesLimitations
Crystallization from ethanolDifferential solubility95-9870-85Lab to industrialSimple, cost-effectiveMultiple steps needed
Crystallization from acetoneSelective crystallization92-9675-88Lab to pilotGood selectivitySolvent recovery required
Ion-exchange chromatographyCharge-based separation98-9985-95Lab to pilotHigh purity achievableResin regeneration
Reverse-phase HPLCHydrophobic interaction99+90-98Analytical to prepExcellent resolutionExpensive for large scale
Solvent extractionLiquid-liquid partition85-9260-80IndustrialLarge scale suitableSolvent consumption
Precipitation methodspH-dependent solubility88-9465-85IndustrialSimple operationLower purity

Crystallization processes constitute the most widely employed purification technique for industrial methylarsonic acid production [18] [19]. Crystallization from ethanol or acetone enables effective separation of methylarsonic acid from reaction byproducts and unreacted starting materials [20] [18]. The process typically involves dissolving crude methylarsonic acid in hot solvent, followed by controlled cooling to promote selective crystallization [20]. Optimal crystallization conditions include temperatures between 5-25°C and controlled cooling rates of 0.5-2°C/hour to ensure high crystal quality [18].

Solvent selection plays a crucial role in crystallization efficiency and product purity [18]. Ethanol provides excellent solubility characteristics for methylarsonic acid while offering poor solubility for most impurities, resulting in effective purification [20] [18]. Alternative solvents including methanol, acetone, and mixed solvent systems have been investigated, with each offering specific advantages depending on the impurity profile of crude material [18].

Advanced purification technologies including ion-exchange chromatography and reverse-phase HPLC provide superior purity levels but at increased operational complexity and cost [21] [22]. Ion-exchange systems utilize the amphoteric nature of methylarsonic acid, enabling pH-dependent binding and elution from specialized resins [22] [23]. These methods achieve purities exceeding 98% but require careful resin regeneration and waste management protocols [22].

Process integration strategies combine multiple purification steps to achieve optimal balance between purity, yield, and economic considerations [18] [19]. Typical industrial processes employ initial crystallization for bulk purification followed by specialized techniques for final polishing [18]. This approach minimizes the use of expensive high-resolution techniques while ensuring product specifications are met consistently [19].

Quality control protocols for industrial methylarsonic acid production encompass comprehensive analytical testing including purity determination, impurity profiling, and physical property verification [24] [25]. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) serves as the standard analytical method for quantitative analysis and speciation [21] [22]. Additional analytical techniques including nuclear magnetic resonance spectroscopy and X-ray diffraction provide structural confirmation and crystalline form identification [24].

Environmental considerations in large-scale methylarsonic acid production require careful management of waste streams and emissions [26] [27]. Modern production facilities implement closed-loop solvent recovery systems, reducing both environmental impact and operating costs [4]. Advanced wastewater treatment systems ensure compliance with stringent discharge limits for arsenic-containing compounds [26].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid
WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS.

Color/Form

Monoclinic, spear-shaped plates from absolute alcohol
White, crystalline solid
LEAVES FROM ALCOHOL

Exact Mass

139.95

Appearance

Solid powder

Melting Point

160.5 °C
161 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J37VJ5709S

Related CAS

144-21-8 (di-hydrochloride salt)
20324-26-9 (mono-zinc salt)
2163-80-6 (mono-hydrochloride salt)
22969-24-0 (unspecified hydrochloride salt)
2321-53-1 (mono-ammonium salt)
33972-75-7 (unspecified iron salt)
35745-11-0 (unspecified ammonium.iron(3+) salt)
39159-83-6 (di-potassium salt)
5902-95-4 (calcium salt[2:1])
63869-15-8 (di-mercury(1+) salt)
6423-72-9 (mono-calcium salt)
65513-69-1 (iron(2+) salt[3:2])

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Teratogens

Vapor Pressure

7.5X10-8 mm Hg @ 25 °C

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

124-58-3

Wikipedia

Methylarsonic acid

Methods of Manufacturing

Prepared from sodium arsenite and methyl iodide: Quick, Adams, J Am Chem Soc 44, 809 (1922). The disodium salt is...prepared by treating sodium arsenite with dimethyl sulfate at 85 °C... other routes are by reaction of methyl chloride with sodium arsonate under pressure: Miller et al, US patent 2,442,372 (1948); by the reaction of dimethyl sulfate with soln of arsenic trioxide in sodium hydroxide: Schwerdle, US patent 2,889,347 (1959).

General Manufacturing Information

Patent assingments: US Patents: 2,678,265; 3,030,199; 3,035,910; 3,056,670; 3,056,821; 3,068,088.

Analytic Laboratory Methods

PRODUCT ANALYSIS IS BY ACID-BASE TITRATION; TOTAL ARSENIC IS DETERMINED BY WET OXIDATION. RESIDUES MAY BE DETERMINED BY ESTIMATION OF TOTAL ARSENIC REDUCTION TO ARSINE & COLORIMETRY (EA DIETZ & LO MOORE, ANAL METHODS PESTIC PLANT GROWTH REGUL, 1978, 10 385).
METHANEARSONIC ACID WAS DETERMINED BY GAS CHROMATOGRAPHY USING OV-17 ON CHROMOSORB W, HELIUM OR ARGON AS CARRIER GAS, & THE FLAME IONIZATION DETECTOR.
CHROMATOGRAPHIC SEPARATION USING A STRONG-ACID CATION-EXCHANGE RESIN & WATER AS ELUTING SOLVENT WAS UTILIZED FOR DETERMINING CONCN OF INORG ARSENICALS IN GENERAL SAMPLES.
METHYLARSONIC ACID IS EST DIRECTLY BY VAPOR GENERATION ATOMIC ABSORPTION SPECTROMETRY WITHOUT PRIOR DIGESTION.
For more Analytic Laboratory Methods (Complete) data for METHANEARSONIC ACID (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

METHYLARSONIC ACID IS ANALYZED FROM URINE BY SELECTIVE VOLATILIZATION AS ARSINE WITH DETERMINATION OF ARSENIC BY PLASMA EXCITATION EMISSION SPECTROMETRY.
A SIMPLE CHROMATOGRAPHIC METHOD TO SEPARATE THE ARSENIC METABOLITES IN PLASMA & URINE FOLLOWING IV ADMIN OF ARSENIC TO DOGS IS DESCRIBED. PLASMA & URINE SAMPLES WERE CHROMATOGRAPHED ON CATION-EXCHANGE RESIN COLUMN.
FLAMELESS ATOMIC ABSORPTION & GAS LIQUID CHROMATOGRAPHIC PROCEDURES FOR DETERMINATION OF ARSENIC IN SOFT TISSUES, AS WELL AS MONOMETHYL COMPOUNDS ARE PRESENTED.

Storage Conditions

SOLID FORMULATIONS ARE SOMEWHAT HYGROSCOPIC & SHOULD BE STORED IN DRY PLACE.

Stability Shelf Life

STABLE

Dates

Last modified: 08-15-2023
1: Yoshinaga M, Cai Y, Rosen BP. Demethylation of methylarsonic acid by a microbial community. Environ Microbiol. 2011 May;13(5):1205-15. doi: 10.1111/j.1462-2920.2010.02420.x. Epub 2011 Jan 27. PubMed PMID: 21272184; PubMed Central PMCID: PMC3763196.
2: Guindo Nignan M, Garnier R, Auger J, Ditcharles D, Dossier E, Klein E, Nguyen-Aubier D, Renault B. [Urinary excretion of mineral arsenic, methylarsonic acid and dimethylarsinic acid in workers exposed to gallium arsenide]. J Toxicol Clin Exp. 1992 Oct-Nov;12(4-5):329-31. French. PubMed PMID: 1295988.
3: Wildfang E, Zakharyan RA, Aposhian HV. Enzymatic methylation of arsenic compounds. VI. Characterization of hamster liver arsenite and methylarsonic acid methyltransferase activities in vitro. Toxicol Appl Pharmacol. 1998 Oct;152(2):366-75. PubMed PMID: 9853005.
4: Yamauchi H, Yamamura Y. [Metabolism and excretion of methylarsonic acid]. Sangyo Igaku. 1985 Jan;27(1):40-1. Japanese. PubMed PMID: 4057676.
5: Yamauchi H, Yamato N, Yamamura Y. Metabolism and excretion of orally and intraperitoneally administered methylarsonic acid in the hamster. Bull Environ Contam Toxicol. 1988 Feb;40(2):280-6. PubMed PMID: 3349200.
6: Lario Y, Burló F, Aracil P, Martínez-Romero D, Castillo S, Valero D, Carbonell-Barrachina AA. Methylarsonic and dimethylarsinic acids toxicity and total arsenic accumulation in edible bush beans, Phaseolus vulgaris. Food Addit Contam. 2002 May;19(5):417-26. PubMed PMID: 12028641.
7: Banerjee M, Carew MW, Roggenbeck BA, Whitlock BD, Naranmandura H, Le XC, Leslie EM. A novel pathway for arsenic elimination: human multidrug resistance protein 4 (MRP4/ABCC4) mediates cellular export of dimethylarsinic acid (DMAV) and the diglutathione conjugate of monomethylarsonous acid (MMAIII). Mol Pharmacol. 2014 Aug;86(2):168-79. doi: 10.1124/mol.113.091314. Epub 2014 May 28. PubMed PMID: 24870404.
8: Hata A, Kurosawa H, Endo Y, Yamanaka K, Fujitani N, Endo G. A biological indicator of inorganic arsenic exposure using the sum of urinary inorganic arsenic and monomethylarsonic acid concentrations. J Occup Health. 2016 May 25;58(2):196-200. doi: 10.1539/joh.15-0241-OA. Epub 2016 Mar 24. PubMed PMID: 27010090; PubMed Central PMCID: PMC5356966.
9: Tokar EJ, Kojima C, Waalkes MP. Methylarsonous acid causes oxidative DNA damage in cells independent of the ability to biomethylate inorganic arsenic. Arch Toxicol. 2014 Feb;88(2):249-61. doi: 10.1007/s00204-013-1141-2. Epub 2013 Oct 5. PubMed PMID: 24091636; PubMed Central PMCID: PMC3946729.
10: Calatayud M, Gimeno J, Vélez D, Devesa V, Montoro R. Characterization of the intestinal absorption of arsenate, monomethylarsonic acid, and dimethylarsinic acid using the Caco-2 cell line. Chem Res Toxicol. 2010 Mar 15;23(3):547-56. doi: 10.1021/tx900279e. PubMed PMID: 20078116.
11: Yoshinaga M, Rosen BP. A C⋅As lyase for degradation of environmental organoarsenical herbicides and animal husbandry growth promoters. Proc Natl Acad Sci U S A. 2014 May 27;111(21):7701-6. doi: 10.1073/pnas.1403057111. Epub 2014 May 12. PubMed PMID: 24821808; PubMed Central PMCID: PMC4040596.
12: Chen J, Sun S, Li CZ, Zhu YG, Rosen BP. Biosensor for organoarsenical herbicides and growth promoters. Environ Sci Technol. 2014 Jan 21;48(2):1141-7. doi: 10.1021/es4038319. Epub 2014 Jan 3. PubMed PMID: 24359149; PubMed Central PMCID: PMC3939449.
13: An J, Kim KH, Kim JA, Jung H, Yoon HO, Seo J. A simplified analysis of dimethylarsinic acid by wavelength dispersive X-ray fluorescence spectrometry combined with a strong cation exchange disk. J Hazard Mater. 2013 Sep 15;260:24-31. doi: 10.1016/j.jhazmat.2013.04.033. Epub 2013 Apr 30. PubMed PMID: 23747461.
14: Zhang W, Hu Y, Cheng H. Optimization of microwave-assisted extraction for six inorganic and organic arsenic species in chicken tissues using response surface methodology. J Sep Sci. 2015 Sep;38(17):3063-70. doi: 10.1002/jssc.201500065. Epub 2015 Jul 24. PubMed PMID: 26106064.
15: Ochi T, Nakajima F, Sakurai T, Kaise T, Oya-Ohta Y. Dimethylarsinic acid causes apoptosis in HL-60 cells via interaction with glutathione. Arch Toxicol. 1996;70(12):815-21. PubMed PMID: 8911639.
16: Mester Z, Pawliszyn J. Speciation of dimethylarsinic acid and monomethylarsonic acid by solid-phase microextraction-gas chromatography-ion trap mass spectrometry. J Chromatogr A. 2000 Mar 17;873(1):129-35. PubMed PMID: 10757291.
17: Minakata K, Ohnishi K, Nakamura S, Suzuki M, Suzuki O. Electrospray ionization tandem mass spectrometric determination of monomethylarsonic acid and dimethylarsinic acid after adduct formation with citric acid. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Sep 1;877(25):2624-9. doi: 10.1016/j.jchromb.2009.03.016. Epub 2009 Mar 19. PubMed PMID: 19329367.
18: Miyashita S, Fujiwara S, Tsuzuki M, Kaise T. Rapid biotransformation of arsenate into oxo-arsenosugars by a freshwater unicellular green alga, Chlamydomonas reinhardtii. Biosci Biotechnol Biochem. 2011;75(3):522-30. Epub 2011 Mar 7. PubMed PMID: 21389618.
19: Sampayo-Reyes A, Zakharyan RA, Healy SM, Aposhian HV. Monomethylarsonic acid reductase and monomethylarsonous acid in hamster tissue. Chem Res Toxicol. 2000 Nov;13(11):1181-6. PubMed PMID: 11087441.
20: Moe B, Peng H, Lu X, Chen B, Chen LWL, Gabos S, Li XF, Le XC. Comparative cytotoxicity of fourteen trivalent and pentavalent arsenic species determined using real-time cell sensing. J Environ Sci (China). 2016 Nov;49:113-124. doi: 10.1016/j.jes.2016.10.004. Epub 2016 Oct 24. PubMed PMID: 28007166.

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